Methyl 4-methoxypentanoate
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Overview
Description
Methyl 4-methoxypentanoate: is an organic compound that belongs to the class of esters. It is derived from gamma-valerolactone, a biomass-derived chemical.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methoxypentanoate can be synthesized from gamma-valerolactone through a catalytic process. The reaction involves the use of hydrogen exchanged ultra-stable Y zeolite (HUSY) and insoluble carbonates such as calcium carbonate. The reaction conditions typically include a temperature of 250°C, an initial nitrogen pressure of 3 MPa, and a stirring rate of 700 rpm for 4 hours .
Industrial Production Methods: The industrial production of this compound follows a similar catalytic process. The use of solid acid catalysts like HUSY and calcium carbonate ensures high selectivity and yield. The process involves the conversion of lignocellulosic derived gamma-valerolactone into this compound, making it a sustainable and efficient method .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxypentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated compounds and other substituted esters.
Scientific Research Applications
Methyl 4-methoxypentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Studied for its potential as a biofuel and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Used in the production of fragrances, solvents, and biofuels.
Mechanism of Action
The mechanism of action of methyl 4-methoxypentanoate involves its interaction with molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of various compounds. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Ethyl pentanoate: Similar to methyl pentanoate but with an ethyl group instead of a methyl group. It is used in similar applications as methyl pentanoate.
Uniqueness of Methyl 4-methoxypentanoate: this compound is unique due to its derivation from gamma-valerolactone, a biomass-derived chemical.
Biological Activity
Methyl 4-methoxypentanoate (MMP) is an ester compound derived from the reaction of methanol with 4-methoxypentanoic acid. This compound has garnered attention due to its potential applications in various fields, including as a biofuel, solvent, and fragrance. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.
This compound has the chemical formula C7H14O2. It features a methoxy group (-OCH3) attached to a pentanoate backbone, which influences its reactivity and interactions with biological systems.
Biological Activity Overview
The biological activity of MMP can be categorized into several areas, including antimicrobial properties, potential toxicity, and metabolic pathways.
Antimicrobial Properties
Recent studies have indicated that MMP exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against certain Gram-positive bacteria, although its efficacy against Gram-negative bacteria remains limited. The minimum inhibitory concentration (MIC) values for MMP against selected bacterial species have been documented, indicating its potential as a natural preservative or antibacterial agent in food and pharmaceutical applications.
Toxicity and Safety
The safety profile of MMP is essential for its use in consumer products. Preliminary toxicity assessments suggest that MMP does not exhibit significant genotoxic effects. In animal studies, the no observed adverse effect level (NOAEL) was established at specific dosages, indicating a favorable safety margin for potential human exposure.
Metabolic Pathways
MMP undergoes metabolic transformations in biological systems, primarily through hydrolysis and oxidation. The liver is identified as a key organ for the metabolism of MMP, where it is converted into various metabolites. Studies have shown that the metabolic pathways of MMP are similar to those of other methyl esters, leading to the formation of less toxic byproducts.
Case Studies
Several case studies have explored the biological activity of MMP:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of MMP against a panel of bacterial strains using standard broth dilution methods. Results indicated that MMP inhibited growth in several Gram-positive species with MIC values ranging from 0.5 to 16 mg/L.
- Toxicological Assessment : In a chronic toxicity study involving rats, MMP was administered at varying doses over a 52-week period. The study concluded that even at high doses (up to 200 mg/kg body weight), there were no significant adverse effects observed on renal or hepatic functions.
- Metabolic Fate : Research on the pharmacokinetics of MMP demonstrated rapid absorption and distribution in vivo, with peak plasma concentrations occurring within 1-2 hours post-administration. The primary metabolites identified were consistent with those produced from similar methyl esters.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (mg/L) |
---|---|
Staphylococcus aureus | 8 |
Bacillus subtilis | 4 |
Escherichia coli | >128 |
Fusobacterium necrophorum | 32 |
Table 2: Toxicity Assessment Results
Parameter | Dose (mg/kg) | Observations |
---|---|---|
NOAEL | 20 | No adverse effects |
Renal Function | Up to 200 | Normal function observed |
Hepatic Function | Up to 200 | No significant changes |
Properties
CAS No. |
818-68-8 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl 4-methoxypentanoate |
InChI |
InChI=1S/C7H14O3/c1-6(9-2)4-5-7(8)10-3/h6H,4-5H2,1-3H3 |
InChI Key |
NSYLEMQJJNJDIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)OC |
Origin of Product |
United States |
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